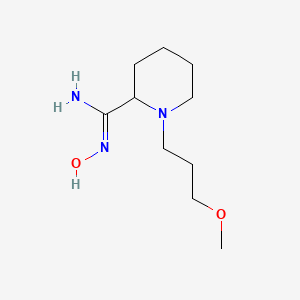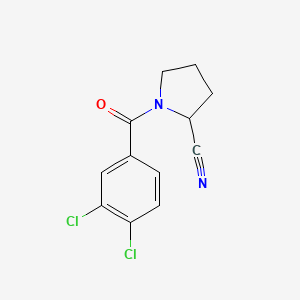
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide, also known as NMPC or M-30, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound can induce the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect can prevent the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. Moreover, this compound has been shown to be effective in various cancer cell lines, making it a promising candidate for further research. However, this compound has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide. Firstly, more studies are needed to understand the mechanism of action of this compound. This can help in the design of experiments to study its effects. Secondly, more studies are needed to explore the potential use of this compound in neuroprotection and as an anti-inflammatory agent. Thirdly, more studies are needed to explore the potential use of this compound in combination with other drugs for cancer treatment. Finally, more studies are needed to optimize the synthesis method of this compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a promising compound that has shown anti-tumor properties and has potential use in cancer research, neuroprotection, and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but studies have shown that it inhibits HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound should focus on understanding its mechanism of action, exploring its potential use in other fields, and optimizing its synthesis method.
Métodos De Síntesis
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of piperidine-2-carboximidamide with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then treated with hydroxylamine to obtain N-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide. This method has been widely used in laboratories and has been shown to produce high yields of this compound.
Aplicaciones Científicas De Investigación
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide has been extensively studied for its potential use in cancer research. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Apart from cancer research, this compound has also been studied for its potential use in neuroprotection and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N'-hydroxy-1-(3-methoxypropyl)piperidine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-8-4-7-13-6-3-2-5-9(13)10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGBHSCFFYQDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCCC1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1CCCCC1/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)

![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)